molecular formula C10H9BrClFO B1598434 2-Bromo-4-chloro-4'-fluorobutyrophenone CAS No. 51037-74-2

2-Bromo-4-chloro-4'-fluorobutyrophenone

Cat. No.: B1598434
CAS No.: 51037-74-2
M. Wt: 279.53 g/mol
InChI Key: LTDBFRKGDVLQLR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone featuring bromo (Br), chloro (Cl), and fluoro (F) substituents on its butyrophenone backbone. Halogenated butyrophenones are critical intermediates in pharmaceuticals, particularly in antipsychotics like haloperidol and its derivatives . The bromo and chloro substituents likely influence reactivity, steric effects, and biological activity compared to simpler analogs.

Properties

CAS No.

51037-74-2

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

2-bromo-4-chloro-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H9BrClFO/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2

InChI Key

LTDBFRKGDVLQLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(CCCl)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)Br)F

Other CAS No.

51037-74-2

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

  • Molecular Formula : C₁₀H₁₀ClFO
  • Molecular Weight : 200.64 g/mol
  • Physical Properties :
    • Boiling Point: 130–132°C at 0.975 mmHg
    • Density: 1.22 g/mL at 25°C
    • Appearance: Slightly yellow-greenish oil .
  • Synthesis : Produced via Friedel-Crafts acylation using 4-chlorobutyryl chloride and fluorobenzene derivatives .
  • Applications : Intermediate for antipsychotics (e.g., haloperidol, droperidol) .

Comparison :

  • The target compound adds a bromo substituent at the 2-position, increasing molecular weight (~277.5 g/mol estimated) and steric hindrance. Bromine’s larger atomic radius may elevate boiling point and density compared to 4-Chloro-4'-fluorobutyrophenone.

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Uses : Intermediate in organic synthesis under controlled conditions .

Comparison :

  • The methoxy group (electron-donating) contrasts with the electron-withdrawing fluoro and chloro substituents in the target compound. This difference impacts electronic effects on the aromatic ring, influencing reaction kinetics and pathways (e.g., nucleophilic aromatic substitution) .

4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone

  • Molecular Formula : C₁₂H₁₄BrFO
  • Molecular Weight : 289.14 g/mol
  • Structure: Features bromo and fluoro substituents alongside dimethyl groups on the butanone chain .

Comparison :

  • The dimethyl groups introduce steric bulk, reducing accessibility for reactions at the ketone group. In contrast, the target compound’s lack of alkyl groups may enhance reactivity in nucleophilic additions or condensations .

Haloperidol Decanoate (CAS 74050-97-8)

  • Structure: A decanoate ester derivative of 4-chloro-4'-fluorobutyrophenone .
  • Applications : Long-acting antipsychotic with extended bioavailability due to the ester moiety .

Comparison :

  • Highlights the pharmaceutical relevance of halogenated butyrophenones. The target compound’s bromo and chloro substituents could modify metabolic stability or receptor binding compared to haloperidol precursors .

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